Apalutamide

Description

Properties

IUPAC Name |

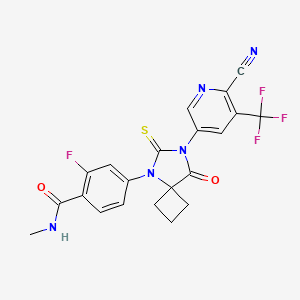

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBWBFZLDZWPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F4N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241899 | |

| Record name | ARN-509 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956104-40-8 | |

| Record name | Apalutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956104-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apalutamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956104408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARN-509 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T36H88UA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Apalutamide in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide is a potent, second-generation, non-steroidal antiandrogen (NSAA) that has become a critical component in the therapeutic arsenal against prostate cancer, particularly in non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1] Its mechanism of action centers on the comprehensive inhibition of the androgen receptor (AR) signaling pathway, a key driver of prostate cancer cell proliferation and survival. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Core Mechanism of Action: Comprehensive Androgen Receptor Inhibition

This compound exerts its anti-cancer effects by targeting the androgen receptor at multiple critical points in its signaling cascade. Unlike first-generation antiandrogens, such as bicalutamide, this compound demonstrates a more profound and sustained antagonism of the AR pathway.[2][3] The primary mechanisms of action are:

-

Competitive Inhibition of Androgen Binding: this compound is a competitive inhibitor that binds directly to the ligand-binding domain (LBD) of the androgen receptor.[4][5] This binding has a high affinity, effectively blocking the natural ligands, testosterone and dihydrotestosterone (DHT), from activating the receptor. This antagonistic action is maintained even in the context of AR overexpression, a common resistance mechanism in advanced prostate cancer.

-

Inhibition of AR Nuclear Translocation: Upon ligand binding, the androgen receptor undergoes a conformational change and translocates from the cytoplasm to the nucleus. This compound's binding to the AR prevents this critical step. By retaining the AR in the cytoplasm, this compound effectively sequesters it from its sites of action within the nucleus.

-

Impairment of AR Binding to DNA: For the AR to regulate gene expression, it must bind to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This compound-bound AR is incapable of efficiently binding to these AREs. This disruption prevents the initiation of transcription of AR-regulated genes.

-

Inhibition of AR-Mediated Transcription: By preventing DNA binding, this compound ultimately blocks the transcription of genes that are crucial for prostate cancer cell growth and survival, such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPSS2). This leads to a decrease in tumor cell proliferation and an increase in apoptosis, resulting in a reduction in tumor volume.

Quantitative Data Summary

The following tables summarize key quantitative data that define the potency and efficacy of this compound in preclinical models.

Table 1: this compound Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Cell Line/System | Reference |

| AR Binding Affinity (IC50) | 16 nM | Cell-free assay | |

| AR Binding Affinity (IC50) | 21.4 ± 4.4 nM | LNCaP cells | |

| AR-Mediated Transcription Inhibition (IC50) | 0.2 µM | Hep-G2 cells (ARE-luciferase reporter) | |

| Antiproliferative Activity (IC50) | 0.174 µM | LNCaP cells | |

| Cytotoxicity (IC50) | 0.06 µM | PSN1 cells | |

| IC50 in AKR1C3 expressing cells | 11 ± 3 μM | LNCaP cells | |

| IC50 in AKR1C3 expressing cells | 77 ± 17 μM | 22Rv1 cells |

Table 2: Comparative Efficacy of this compound and Enzalutamide

| Parameter | This compound | Enzalutamide | Cell Line/System | Reference |

| AR Binding Affinity (IC50) | 21.4 ± 4.4 nM | 16.0 ± 2.1 nM | LNCaP cells | |

| AR Luciferase Reporter Inhibition (IC50) | 200 nM | 26 nM | - | |

| 24-month Overall Survival (Real-World) | 87.6% | 84.6% | mCSPC patients | |

| Metastasis-Free Survival (Network Meta-analysis) | No significant difference | No significant difference | nmCRPC patients |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in this compound's mechanism of action and the experimental procedures used to elucidate it, the following diagrams have been generated using Graphviz.

Caption: this compound's multi-faceted inhibition of the androgen receptor signaling pathway.

Caption: A typical workflow for assessing AR antagonism using a luciferase reporter assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of this compound to compete with a radiolabeled androgen for binding to the AR.

-

Materials:

-

Prostate cancer cells (e.g., LNCaP) or recombinant human AR protein.

-

Radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881).

-

Unlabeled this compound.

-

Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Scintillation fluid and vials.

-

96-well filter plates and vacuum manifold.

-

-

Procedure:

-

Prepare cell lysates or recombinant AR protein in assay buffer.

-

In a 96-well plate, add a fixed concentration of radiolabeled androgen to each well.

-

Add increasing concentrations of unlabeled this compound to the wells. Include wells with only radioligand (total binding) and wells with radioligand and a high concentration of unlabeled androgen (non-specific binding).

-

Add the cell lysate or recombinant AR protein to each well.

-

Incubate the plate for 18-24 hours at 4°C with gentle agitation to reach equilibrium.

-

Transfer the contents of each well to a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Luciferase Reporter Gene Assay for AR Activity

This assay measures the transcriptional activity of the AR in response to androgens and the inhibitory effect of this compound.

-

Materials:

-

Prostate cancer cell line (e.g., PC-3, which are AR-negative, or LNCaP, which are AR-positive).

-

AR expression vector (if using AR-negative cells).

-

Luciferase reporter plasmid containing an ARE promoter (e.g., pGL3-ARE-Luc).

-

A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

-

Transfection reagent (e.g., Lipofectamine 2000).

-

DHT or other androgen.

-

This compound.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the AR expression vector (if needed), ARE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with a medium containing a fixed concentration of androgen (e.g., DHT) and varying concentrations of this compound. Include appropriate controls (vehicle, androgen alone).

-

Incubate the cells for another 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 for the inhibition of AR-mediated transcription.

-

Chromatin Immunoprecipitation (ChIP)-Sequencing

ChIP-seq is used to identify the genome-wide DNA binding sites of the AR and to assess how this compound treatment affects this binding.

-

Materials:

-

Prostate cancer cells (e.g., LNCaP).

-

This compound and androgen (e.g., DHT).

-

Formaldehyde for cross-linking.

-

Lysis buffers.

-

Sonicator.

-

Anti-AR antibody and control IgG.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Next-generation sequencing platform.

-

-

Procedure:

-

Treat prostate cancer cells with vehicle, androgen, or androgen plus this compound.

-

Cross-link protein-DNA complexes with formaldehyde.

-

Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication.

-

Immunoprecipitate the AR-DNA complexes using an anti-AR antibody coupled to magnetic beads. A control immunoprecipitation should be performed with a non-specific IgG.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the AR-DNA complexes from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare a DNA library and perform high-throughput sequencing.

-

Analyze the sequencing data to identify AR binding sites and compare the binding profiles between different treatment conditions.

-

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of prostate cancer cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22Rv1).

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle-treated control group.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the log concentration of this compound to determine the IC50.

-

Conclusion

This compound represents a significant advancement in the treatment of prostate cancer through its robust and multi-faceted inhibition of the androgen receptor signaling pathway. Its ability to competitively bind to the AR, prevent its nuclear translocation, and block its interaction with DNA provides a comprehensive shutdown of the key signaling cascade that drives prostate cancer growth. The quantitative data and detailed experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals to further explore and build upon our understanding of this important therapeutic agent.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. This compound Sensitizes Prostate Cancer to Ionizing Radiation via Inhibition of Non-Homologous End-Joining DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in the treatment of castrate-resistant prostate cancer: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

Apalutamide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apalutamide (trade name Erleada®), formerly known as ARN-509, is a potent, orally bioavailable, non-steroidal androgen receptor (AR) inhibitor. It represents a significant advancement in the treatment of prostate cancer, particularly non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and oncology research. The document includes a compilation of key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its signaling pathway and discovery workflow.

Discovery and Development

This compound was discovered through a structure-activity relationship (SAR)-guided medicinal chemistry program aimed at identifying next-generation antiandrogens with improved efficacy over existing treatments like bicalutamide.[1] The development, led by Aragon Pharmaceuticals (later acquired by Johnson & Johnson), focused on creating a compound that would be a pure antagonist of the androgen receptor, even in the context of AR overexpression, a common resistance mechanism in castration-resistant prostate cancer.[2][3]

The discovery process involved screening a library of compounds for their ability to inhibit AR-mediated transcription. This led to the identification of a biaryl thiohydantoin scaffold as a promising starting point.[3] Subsequent optimization of this scaffold focused on enhancing potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of ARN-509 (this compound) as the clinical candidate.[2] Preclinical studies demonstrated that this compound binds to the AR with high affinity and inhibits its nuclear translocation and binding to DNA. Notably, in animal models, this compound showed superior anti-tumor activity compared to bicalutamide and enzalutamide.

The following diagram illustrates the conceptual workflow of the this compound discovery program.

Synthesis of this compound

Several synthetic routes for this compound have been reported in the literature and patents. A plausible and scalable synthesis is outlined below, involving key steps such as amide bond formation and cyclization to form the thiohydantoin ring.

Experimental Protocol: Synthesis of this compound

A multi-step synthesis can be employed to produce this compound. One common route involves the following key transformations:

Step 1: Amide Formation

4-Amino-2-fluoro-N-methylbenzamide is reacted with 1-(isothiocyanato)cyclobutane-1-carbonyl chloride in a suitable solvent such as dichloromethane (DCM) in the presence of a base like triethylamine (TEA) at room temperature. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The resulting intermediate is then isolated and purified.

Step 2: Cyclization to form the Thiohydantoin Ring

The intermediate from Step 1 is then reacted with 5-amino-3-(trifluoromethyl)picolinonitrile. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 80-100 °C). The reaction proceeds via an intramolecular cyclization to form the this compound core structure.

Step 3: Purification

The crude this compound is purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield the final product as a white to off-white solid.

The following diagram provides a generalized overview of a synthetic route to this compound.

Mechanism of Action

This compound is a potent and selective antagonist of the androgen receptor. Its mechanism of action involves multiple steps in the AR signaling pathway, ultimately leading to the inhibition of prostate cancer cell growth.

-

Competitive Inhibition of Androgen Binding: this compound binds directly to the ligand-binding domain (LBD) of the AR with high affinity, competitively inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT).

-

Inhibition of AR Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. This compound prevents this translocation, sequestering the AR in the cytoplasm.

-

Inhibition of AR Binding to DNA: For the small fraction of AR that may still translocate to the nucleus, this compound inhibits the binding of the AR to androgen response elements (AREs) on the DNA.

-

Impeding AR-Mediated Gene Transcription: By preventing the AR from binding to DNA, this compound blocks the transcription of AR target genes that are critical for prostate cancer cell proliferation and survival.

The following diagram illustrates the mechanism of action of this compound in blocking the androgen receptor signaling pathway.

Quantitative Data

This compound has been extensively characterized in a variety of preclinical and clinical studies. The following tables summarize key quantitative data related to its in vitro activity and pharmacokinetic properties.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| AR Binding Affinity (IC50) | 16 nM | Cell-free assay | |

| 7-10 fold greater than bicalutamide | LNCaP cells overexpressing AR | ||

| AR Transcriptional Activity (IC50) | 0.2 µM | Hep-G2 cells with ARE-driven luciferase reporter | |

| GABAA Receptor Binding (IC50) | 3.0 µM | Radioligand binding assay |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species/Population | Reference |

| Bioavailability | ~100% | Human | |

| Time to Peak Plasma Concentration (Tmax) | 2 hours (range: 1-5 hours) | Human | |

| Plasma Protein Binding | 96% (this compound), 95% (N-desmethyl this compound) | Human | |

| Apparent Volume of Distribution (Vd/F) | ~276 L | Human (steady state) | |

| Apparent Clearance (CL/F) | 1.3 L/h (single dose), 2.0 L/h (steady state) | Human | |

| Elimination Half-life (t1/2) | ~3 days (steady state) | Human | |

| Metabolism | Primarily by CYP2C8 and CYP3A4 | Human | |

| Major Active Metabolite | N-desmethyl this compound (one-third the activity of this compound) | Human | |

| Excretion | 65% in urine, 24% in feces | Human |

Key Experimental Protocols

Androgen Receptor (AR) Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of this compound to the androgen receptor.

Materials:

-

LNCaP cells overexpressing AR.

-

Radiolabeled androgen, e.g., [3H]-R1881.

-

This compound and reference compounds (e.g., bicalutamide).

-

Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

-

Scintillation fluid.

Protocol:

-

Prepare whole-cell extracts from LNCaP/AR cells.

-

In a 96-well plate, add a fixed concentration of [3H]-R1881 and varying concentrations of this compound or reference compound to the cell extracts.

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separate bound from free radioligand using a filter-binding apparatus (e.g., Brandel cell harvester) with GF/B filters pre-soaked in polyethylenimine.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the IC50 value by non-linear regression analysis of the competition binding data.

AR Transcriptional Reporter Assay

Objective: To assess the functional antagonist activity of this compound on AR-mediated gene transcription.

Materials:

-

Hep-G2 cells.

-

Expression vector for a constitutively active AR (e.g., VP16-AR fusion protein).

-

Reporter plasmid containing an androgen response element (ARE) driving a luciferase gene.

-

Transfection reagent.

-

This compound and reference compounds.

-

Androgen agonist (e.g., R1881).

-

Luciferase assay reagent.

Protocol:

-

Co-transfect Hep-G2 cells with the VP16-AR expression vector and the ARE-luciferase reporter plasmid.

-

After 24 hours, plate the transfected cells into 96-well plates.

-

Treat the cells with a fixed concentration of R1881 and varying concentrations of this compound or reference compound.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Calculate the IC50 value by non-linear regression analysis of the dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., male SCID mice).

-

Prostate cancer cell line overexpressing AR (e.g., LNCaP/AR).

-

Matrigel.

-

This compound formulation for oral gavage.

-

Vehicle control.

Protocol:

-

Subcutaneously implant LNCaP/AR cells mixed with Matrigel into the flanks of castrated male SCID mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into treatment groups (vehicle control, different doses of this compound).

-

Administer this compound or vehicle daily by oral gavage.

-

Measure tumor volume (e.g., twice weekly) using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).

-

Analyze the tumor growth inhibition data to assess the efficacy of this compound.

Conclusion

This compound is a testament to the success of targeted drug discovery, offering a potent and selective therapeutic option for patients with advanced prostate cancer. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy have established it as a cornerstone of treatment in its approved indications. This technical guide has provided a comprehensive overview of the critical aspects of this compound's discovery, synthesis, and preclinical evaluation, intended to serve as a valuable resource for the scientific community. Further research into its potential in other cancer types and in combination with other therapies will continue to define its role in oncology.

References

- 1. This compound in the treatment of castrate-resistant prostate cancer: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Use‐Testing of this compound Prepared in Aqueous Food Vehicles for Alternative Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

Preclinical Pharmacodynamics of Apalutamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide (formerly ARN-509) is a second-generation, nonsteroidal antiandrogen (NSAA) that has demonstrated significant clinical efficacy in the treatment of prostate cancer, particularly non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1][2] Its mechanism of action is centered on the potent and selective inhibition of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, detailing its mechanism of action, in vitro and in vivo activity, and the experimental protocols used to characterize its pharmacological profile.

Mechanism of Action

This compound is a potent androgen receptor inhibitor that acts at multiple points in the AR signaling pathway.[5] Unlike first-generation antiandrogens, it exhibits purely antagonistic activity, even in the context of AR overexpression, a common mechanism of resistance in prostate cancer. The key steps in its mechanism of action are:

-

Competitive Inhibition of Androgen Binding: this compound binds directly to the ligand-binding domain (LBD) of the androgen receptor with high affinity, competitively inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT).

-

Inhibition of AR Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. This compound prevents this critical step, effectively sequestering the AR in the cytoplasm and preventing it from accessing its target genes in the nucleus.

-

Impediment of AR-Mediated Transcription: By preventing the AR from binding to androgen response elements (AREs) on the DNA, this compound blocks the transcription of AR-regulated genes that are essential for prostate cancer cell growth and survival.

This multi-faceted inhibition of the AR signaling pathway leads to decreased tumor cell proliferation and increased apoptosis, ultimately resulting in a reduction in tumor volume.

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action

Caption: this compound's multi-faceted inhibition of the androgen receptor signaling pathway.

Quantitative Pharmacodynamic Data

The preclinical activity of this compound has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize key quantitative data from these assessments.

Table 1: In Vitro Androgen Receptor Binding and Potency

| Parameter | Cell Line | Value | Reference(s) |

| AR Binding Affinity (IC50) | - | 16 nM | |

| Comparison to Bicalutamide | - | 7- to 10-fold greater affinity | |

| Potency in Transcriptional Reporter Assay | - | N-desmethyl this compound (major metabolite) exhibited one-third the activity of this compound | |

| GABAA Receptor Binding (IC50) | - | 3.0 µmol/L and 2.7 µmol/L |

Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models

| Animal Model | Cell Line Xenograft | Treatment Dose | Key Findings | Reference(s) |

| Castrate Immunodeficient Mice | LNCaP/AR (AR-overexpressing) | 30 mg/kg/day | 8 out of 10 mice showed ≥50% tumor regression | |

| Castrate Immunodeficient Mice | LNCaP/AR (AR-overexpressing) | 30 mg/kg/day | 13 out of 20 mice had ≥50% tumor regression (compared to 3/19 for enzalutamide) | |

| Pten-deficient mice (early-stage CRPC) | - | 30 mg/kg, p.o. 5 times/week | Ineffective in this model | |

| Pten/Trp53-deficient mice (late-stage CRPC) | - | 30 mg/kg, p.o. 5 times/week | Prolonged survival | |

| Nude Mice | LNCaP | 10 mg/kg, i.p. | Significantly reduced tumor weight when combined with chloroquine | |

| Hi-Myc Mice | - | 2 or 15 mg/kg/day, p.o. | Reduced accessory sex gland weights by over 50% and inhibited PIN progression |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments used to evaluate the pharmacodynamics of this compound.

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the androgen receptor.

Methodology:

-

Receptor Source: Androgen receptors are typically sourced from prostate cancer cell lines (e.g., LNCaP) or expressed in recombinant systems.

-

Radioligand: A radiolabeled androgen, such as [3H]-R1881 (methyltrienolone), is used as the competitive ligand.

-

Assay Procedure:

-

A constant concentration of the radioligand is incubated with the AR preparation.

-

Increasing concentrations of this compound (or other test compounds) are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Bound and free radioligand are separated using a method such as filtration or dextran-coated charcoal.

-

-

Data Analysis: The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

In Vitro Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of prostate cancer cells.

Methodology:

-

Cell Lines: Prostate cancer cell lines, such as LNCaP (androgen-sensitive) or LNCaP/AR (engineered to overexpress AR), are commonly used.

-

Cell Culture: Cells are cultured in appropriate media, often in the presence or absence of androgens (e.g., dihydrotestosterone, DHT) to simulate different physiological conditions.

-

Treatment: Cells are treated with a range of concentrations of this compound.

-

Assay Duration: The incubation period typically ranges from 24 to 96 hours.

-

Proliferation Measurement: Cell proliferation can be quantified using various methods, including:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation: Measures DNA synthesis in proliferating cells.

-

Direct Cell Counting: Using a hemocytometer or automated cell counter.

-

-

Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC50) is determined.

AR Nuclear Translocation Assay

Objective: To visualize and quantify the effect of this compound on the subcellular localization of the androgen receptor.

Methodology:

-

Cell Line: A cell line expressing a fluorescently tagged AR (e.g., AR-EYFP) is often used.

-

Cell Treatment: Cells are treated with a vehicle control, an androgen (to induce nuclear translocation), and this compound in the presence of an androgen.

-

Imaging: The subcellular localization of the fluorescently tagged AR is visualized using fluorescence microscopy.

-

Quantification: The percentage of cells with predominantly nuclear versus cytoplasmic AR fluorescence is quantified. Alternatively, cell fractionation followed by Western blotting can be used to determine the amount of AR in the cytoplasmic and nuclear compartments.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound prevents the binding of the androgen receptor to the DNA of target genes.

Methodology:

-

Cell Treatment: Prostate cancer cells (e.g., LNCaP/AR) are treated with a vehicle, an androgen, and this compound in the presence of an androgen.

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the androgen receptor is used to immunoprecipitate the AR-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The amount of specific DNA sequences (e.g., promoter regions of AR target genes like PSA and TMPRSS2) is quantified using quantitative PCR (qPCR). A reduction in the amount of immunoprecipitated target DNA in this compound-treated cells indicates inhibition of AR binding to DNA.

In Vivo Xenograft Tumor Model Study

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used.

-

Tumor Cell Implantation: Human prostate cancer cells (e.g., LNCaP or LNCaP/AR) are suspended in a suitable medium (often with Matrigel) and injected subcutaneously into the flanks of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses). This compound is typically administered orally.

-

Endpoint: The study continues for a predetermined period, or until tumors in the control group reach a maximum allowable size. Endpoints include tumor growth inhibition, tumor regression, and overall survival.

-

Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Experimental Workflow for In Vivo Efficacy Studies

Caption: A generalized workflow for preclinical in vivo efficacy studies of this compound.

Resistance Mechanisms

Preclinical studies have also begun to investigate mechanisms of resistance to this compound. While this compound is effective against AR overexpression, other resistance mechanisms can emerge. One identified mechanism involves a missense mutation in the AR ligand-binding domain (F876L), which can convert this compound from an antagonist to an agonist. In vivo studies with LNCaP cells expressing this mutation showed that this compound failed to inhibit tumor growth. Furthermore, in some preclinical models, resistance to this compound has been associated with the bypass of AR signaling and the emergence of more aggressive cellular phenotypes.

Conclusion

The preclinical pharmacodynamics of this compound robustly demonstrate its potent and selective inhibition of the androgen receptor through a multi-faceted mechanism of action. In vitro and in vivo studies have consistently shown its ability to inhibit prostate cancer cell proliferation and tumor growth. The detailed experimental protocols outlined in this guide provide a framework for understanding the rigorous evaluation that has formed the basis for its successful clinical development. Further research into resistance mechanisms will be critical for optimizing its use and developing effective combination therapies.

References

- 1. This compound for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Context-Specific Efficacy of this compound Therapy in Preclinical Models of Pten-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]

Apalutamide's Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Core Medicinal Chemistry, Biological Activity, and Experimental Evaluation of a Potent Androgen Receptor Inhibitor.

Apalutamide (ARN-509) is a potent, non-steroidal, second-generation androgen receptor (AR) inhibitor that has become a cornerstone in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). Its development was the result of a meticulous structure-activity relationship (SAR)-guided medicinal chemistry effort aimed at overcoming the limitations of first-generation antiandrogens. This technical guide provides a comprehensive overview of the SAR of this compound, detailing the molecular interactions, quantitative biological data, and the experimental protocols used in its evaluation, tailored for researchers, scientists, and drug development professionals.

Core Structure and Mechanism of Action

This compound is a thiohydantoin derivative that acts as a selective and competitive antagonist of the androgen receptor.[1][2] Unlike first-generation antiandrogens such as bicalutamide, this compound demonstrates pure antagonist activity without partial agonist effects, particularly in the context of AR overexpression, a common mechanism of resistance in prostate cancer.[2][3] Its mechanism of action involves three key inhibitory steps in the AR signaling pathway:

-

Inhibition of Androgen Binding: this compound binds with high affinity to the ligand-binding domain (LBD) of the AR, effectively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[4]

-

Prevention of Nuclear Translocation: By binding to the AR, this compound induces a conformational change that prevents the receptor's translocation from the cytoplasm into the nucleus.

-

Blockade of DNA Binding and Transcription: Consequently, this compound inhibits the interaction of the AR with androgen response elements (AREs) on the DNA, thereby preventing the transcription of androgen-dependent genes that drive prostate cancer cell growth and proliferation.

Structure-Activity Relationship (SAR) Studies

The discovery of this compound was driven by systematic modifications of the thiohydantoin scaffold to optimize its potency, selectivity, and pharmacokinetic profile. The core structure of this compound can be dissected into three key components: the thiohydantoin core, the trifluoromethyl-cyanophenyl group (A-ring), and the substituted pyridinyl moiety (B-ring).

The Thiohydantoin Core

The thiohydantoin ring is a critical pharmacophore for AR antagonism. SAR studies on related compounds have shown that the thiohydantoin moiety is essential for high-affinity binding to the AR ligand-binding domain. Modifications to this core are generally detrimental to activity.

The A-Ring: 4-cyano-3-(trifluoromethyl)phenyl

This electron-withdrawing group is crucial for potent AR antagonism. The cyano and trifluoromethyl substituents are key for establishing strong interactions within the AR LBD. The importance of this moiety is highlighted by its presence in other potent AR antagonists like enzalutamide.

The B-Ring: Substituted Pyridinyl Moiety

The exploration of various substituents on the B-ring was a key aspect of the SAR-guided optimization that led to this compound. While detailed public data on a wide range of this compound analogues is limited, studies on similar thiohydantoin-based AR antagonists provide valuable insights. For instance, the nature and position of substituents on this aromatic ring significantly influence potency and pharmacokinetic properties.

A study on deuterated analogues of this compound demonstrated that strategic placement of deuterium can improve pharmacokinetic parameters without altering the in vitro affinity for the AR. This highlights that modifications to the B-ring can be made to fine-tune the drug's metabolic stability and exposure.

Quantitative Biological Data

The following tables summarize the key quantitative data from preclinical studies of this compound and related compounds, providing a basis for comparison and understanding its potency.

Table 1: In Vitro Androgen Receptor Binding Affinity

| Compound | IC50 (nM) for AR Binding | Cell Line | Assay Method | Reference |

| This compound (ARN-509) | 16 | LNCaP/AR(cs) | Whole-cell competitive binding with [18F]FDHT | |

| Enzalutamide (MDV3100) | 21.4 | LNCaP/AR(cs) | Whole-cell competitive binding with [18F]FDHT | |

| Bicalutamide | 160 | LNCaP/AR(cs) | Whole-cell competitive binding with [18F]FDHT |

Table 2: In Vitro Functional Activity - Inhibition of AR Transcriptional Activity

| Compound | IC50 (nM) for AR Transcriptional Inhibition | Cell Line | Reporter Gene Assay | Reference |

| This compound (ARN-509) | Data not explicitly provided in cited sources | LNCaP/AR | Luciferase reporter assay | |

| Enzalutamide (MDV3100) | Data not explicitly provided in cited sources | LNCaP/AR | Luciferase reporter assay |

Table 3: In Vitro Anti-proliferative Activity

| Compound | IC50 for Cell Proliferation | Cell Line | Assay Method | Reference |

| This compound (ARN-509) | Potent inhibition demonstrated | LNCaP/AR | Not specified | |

| Enzalutamide (MDV3100) | Potent inhibition demonstrated | LNCaP/AR | Not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's structure-activity relationship.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the androgen receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled androgen.

Methodology (based on radioactive ligand competition):

-

Cell Culture and Lysate Preparation:

-

Culture LNCaP/AR(cs) cells (LNCaP cells engineered to overexpress the androgen receptor) in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Harvest cells and prepare whole-cell lysates by sonication in a suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol).

-

-

Competitive Binding Reaction:

-

In a 96-well plate, incubate a fixed concentration of cell lysate with a constant concentration of a radiolabeled androgen (e.g., [18F]fluoro-5α-dihydrotestosterone, [18F]FDHT) and varying concentrations of the test compound (e.g., this compound).

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).

-

-

Separation of Bound and Free Ligand:

-

Separate the AR-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter plate or dextran-coated charcoal adsorption.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

AR Transcriptional Activity Assay (Luciferase Reporter Gene Assay)

Objective: To measure the ability of a compound to inhibit androgen-induced transcriptional activity of the androgen receptor.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable prostate cancer cell line (e.g., LNCaP/AR) in an appropriate medium.

-

Co-transfect the cells with two plasmids:

-

A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., a promoter with multiple AREs).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

After transfection, treat the cells with a known androgen (e.g., dihydrotestosterone, DHT) to stimulate AR-mediated transcription, in the presence of varying concentrations of the test compound (e.g., this compound).

-

Include appropriate controls (vehicle control, DHT alone).

-

-

Luciferase Activity Measurement:

-

After an incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the proliferation and viability of prostate cancer cells.

Methodology:

-

Cell Seeding:

-

Seed prostate cancer cells (e.g., LNCaP/AR) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

-

Include a vehicle control.

-

-

MTT Incubation:

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the androgen receptor signaling pathway and the experimental workflows described above.

References

- 1. Profile of this compound in the treatment of metastatic castration-resistant prostate cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound in the treatment of castrate-resistant prostate cancer: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The development of this compound for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Apalutamide's Target Selectivity: A Deep Dive into its Interaction with Nuclear Receptors

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the target selectivity of the second-generation androgen receptor inhibitor, apalutamide, in comparison to other nuclear receptors.

This compound (Erleada®) is a potent, nonsteroidal antiandrogen agent that has demonstrated significant efficacy in the treatment of prostate cancer. Its therapeutic effect is derived from its high-affinity binding to the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival. A critical aspect of this compound's pharmacological profile is its selectivity for the AR over other members of the nuclear receptor superfamily, which is crucial for minimizing off-target effects and improving its safety profile. This guide provides an in-depth analysis of this compound's target selectivity, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Executive Summary

This compound functions as a direct and competitive inhibitor of the androgen receptor. It binds to the ligand-binding domain of the AR, preventing androgen binding, subsequent nuclear translocation of the receptor, and the transcription of androgen-responsive genes.[1][2] Preclinical studies have established that this compound possesses a high binding affinity for the androgen receptor, with a reported half-maximal inhibitory concentration (IC50) of 16 nM.[3] Notably, extensive in vitro analysis has demonstrated that this compound is highly selective for the androgen receptor and does not exhibit significant binding to other steroid hormone receptors, including the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and progesterone receptor (PR). This high degree of selectivity distinguishes it from some other antiandrogen agents and contributes to its favorable clinical profile. For comparison, enzalutamide, another second-generation antiandrogen, has a reported IC50 for the androgen receptor of 36 nM and a binding affinity (Ki) for the glucocorticoid receptor of 14,000 nM.

Comparative Binding Affinity of this compound and Enzalutamide

The selectivity of this compound and enzalutamide for the androgen receptor over other nuclear receptors is a key determinant of their therapeutic index. The following tables summarize the available quantitative data on the binding affinities of these compounds.

| Compound | Target Receptor | Binding Affinity (IC50/Ki) | Reference |

| This compound | Androgen Receptor (AR) | IC50: 16 nM | [3] |

| Glucocorticoid Receptor (GR) | No significant binding | [4] | |

| Mineralocorticoid Receptor (MR) | No significant binding | ||

| Progesterone Receptor (PR) | No significant binding | ||

| GABAA Receptor | IC50: 3 µM | ||

| Enzalutamide | Androgen Receptor (AR) | IC50: 36 nM | |

| Glucocorticoid Receptor (GR) | Ki: 14,000 nM | ||

| Mineralocorticoid Receptor (MR) | Data not available | ||

| Progesterone Receptor (PR) | Binds to PgR |

Signaling Pathways and Mechanism of Action

To visually represent the molecular interactions discussed, the following diagrams illustrate the androgen receptor signaling pathway and the mechanism of this compound's inhibitory action.

Experimental Protocols

The determination of binding affinities and functional activities of compounds like this compound relies on a suite of well-established in vitro assays. The following sections detail the methodologies for two key experimental approaches.

Whole-Cell Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 value of this compound for the androgen receptor and other nuclear receptors.

Materials:

-

Cells expressing the target receptor (e.g., LNCaP cells for AR).

-

Radiolabeled ligand specific for the receptor (e.g., [3H]-mibolerone for AR).

-

Unlabeled test compound (this compound).

-

Assay buffer.

-

Scintillation fluid.

-

Microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Cell Preparation: Culture cells expressing the target receptor to the desired confluency.

-

Assay Setup: In a microplate, add a fixed concentration of the radiolabeled ligand to each well.

-

Competition: Add increasing concentrations of the unlabeled test compound (this compound) to the wells. Include control wells with only the radiolabeled ligand (total binding) and wells with an excess of a known unlabeled ligand to determine non-specific binding.

-

Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Separation: Rapidly separate the bound from the free radioligand by filtration through a filter mat. The receptors and bound ligand are retained on the filter, while the unbound ligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of a nuclear receptor in response to a test compound.

Objective: To assess the functional antagonist activity of this compound on the androgen receptor and other nuclear receptors.

Materials:

-

Mammalian cell line (e.g., HEK293T).

-

Expression plasmid for the target nuclear receptor.

-

Reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the target receptor.

-

Transfection reagent.

-

Test compound (this compound).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the mammalian cells into a multi-well plate.

-

Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After an incubation period to allow for plasmid expression, treat the cells with a known agonist for the target receptor in the presence of increasing concentrations of the test compound (this compound). Include control wells with agonist alone (positive control) and vehicle alone (negative control).

-

Incubation: Incubate the cells for a sufficient time to allow for receptor activation and luciferase expression.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysate. The luciferase enzyme will catalyze the conversion of luciferin to oxyluciferin, producing light. Measure the light output using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

The available preclinical data strongly support the high selectivity of this compound for the androgen receptor over other nuclear receptors such as the glucocorticoid, mineralocorticoid, and progesterone receptors. This selectivity is a key pharmacological feature that contributes to its favorable safety profile in the treatment of prostate cancer. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of nuclear receptor modulators in drug discovery and development. Further studies providing direct quantitative comparisons of this compound's binding affinity across the full panel of nuclear receptors would be beneficial to further refine our understanding of its selectivity profile.

References

Apalutamide's Disruption of Androgen Receptor Nuclear Translocation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apalutamide is a potent, second-generation, non-steroidal anti-androgen (NSAA) that has demonstrated significant clinical efficacy in the treatment of prostate cancer. Its primary mechanism of action involves the direct and high-affinity binding to the ligand-binding domain (LBD) of the androgen receptor (AR), a critical driver of prostate cancer cell proliferation and survival. A key consequence of this interaction is the potent inhibition of androgen-induced AR nuclear translocation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effect on AR nuclear translocation, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Introduction: The Androgen Receptor Signaling Axis and the Role of this compound

The androgen receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1] In the absence of androgens, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from HSPs, and translocates into the nucleus.[1][2] Within the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription.[2] This signaling cascade is pivotal for the growth, proliferation, and survival of prostate cancer cells.[3]

This compound (formerly ARN-509) is an androgen receptor inhibitor that exerts its therapeutic effect by disrupting this critical signaling pathway at multiple points. It binds directly to the ligand-binding domain of the AR with high affinity, effectively competing with endogenous androgens. This binding not only prevents the receptor's activation but also crucially impairs its translocation from the cytoplasm to the nucleus. Furthermore, this compound hinders the binding of the AR to DNA and impedes AR-mediated transcription.

Quantitative Analysis of this compound's Potency and Efficacy

The efficacy of this compound in inhibiting the AR signaling pathway has been quantified through various preclinical and clinical studies. These data highlight its superiority over first-generation anti-androgens and provide a basis for its clinical utility.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (AR Binding) | 16 nM | LNCaP cells overexpressing AR | |

| Binding Affinity vs. Bicalutamide | 7- to 10-fold greater | LNCaP/AR cells | |

| AR Antagonist Activity | Full antagonist, even in AR-overexpressing cells | LNCaP/AR(cs) |

Table 2: Key Clinical Trial Efficacy Data for this compound

| Clinical Trial | Endpoint | This compound + ADT | Placebo + ADT | Hazard Ratio (95% CI) | p-value | Reference |

| SPARTAN (nmCRPC) | Median Metastasis-Free Survival | 40.5 months | 16.2 months | 0.28 (0.23-0.35) | <0.0001 | |

| Median Overall Survival | 73.9 months | 59.9 months | 0.78 (0.64-0.96) | 0.016 | ||

| TITAN (mCSPC) | Radiographic Progression-Free Survival at 24 months | 68% | 48% | 0.48 (0.39-0.60) | <0.0001 | |

| Overall Survival at 24 months | 82.4% | 73.5% | 0.67 (0.51-0.89) | 0.005 |

nmCRPC: non-metastatic castration-resistant prostate cancer; mCSPC: metastatic castration-sensitive prostate cancer; ADT: Androgen Deprivation Therapy.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

Diagram 1: Androgen Receptor Signaling Pathway and this compound's Points of Inhibition

Caption: this compound inhibits androgen binding, AR nuclear translocation, and DNA binding.

Diagram 2: Experimental Workflow for Assessing AR Nuclear Translocation

References

- 1. researchgate.net [researchgate.net]

- 2. Final survival results from SPARTAN, a phase III study of this compound (APA) versus placebo (PBO) in patients (pts) with nonmetastatic castration-resistant prostate cancer (nmCRPC). - ASCO [asco.org]

- 3. Overall Survival With this compound in Nonmetastatic Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]

An In-Depth Technical Guide to the Molecular Mechanism of Apalutamide-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide is a next-generation nonsteroidal antiandrogen agent that has demonstrated significant efficacy in the treatment of prostate cancer, particularly in non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). Its primary mechanism of action involves the potent and selective inhibition of the androgen receptor (AR) signaling pathway. By binding directly to the ligand-binding domain of the AR, this compound prevents AR nuclear translocation, DNA binding, and subsequent AR-mediated gene transcription.[1][2][3][4][5] This comprehensive blockade of AR signaling disrupts the key driver of prostate cancer cell proliferation and survival, ultimately leading to cell cycle arrest and induction of apoptosis. This guide provides a detailed exploration of the molecular mechanisms underlying this compound-induced apoptosis, supported by quantitative data, experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism: Androgen Receptor Inhibition

This compound's therapeutic effect is rooted in its multifaceted inhibition of the androgen receptor, a critical transcription factor for prostate cancer cell growth and survival. The process unfolds through several key steps:

-

Competitive Inhibition of Androgen Binding: this compound competitively binds to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT).

-

Inhibition of AR Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. This compound effectively blocks this translocation, sequestering the AR in the cytoplasm.

-

Impediment of AR-DNA Binding: For the AR that may still translocate to the nucleus, this compound hinders its ability to bind to androgen response elements (AREs) on the DNA.

-

Blockade of AR-Mediated Transcription: By preventing AR-DNA binding, this compound ultimately inhibits the transcription of AR target genes that are essential for prostate cancer cell proliferation and survival.

This comprehensive inhibition of the AR signaling cascade is the primary trigger for the downstream apoptotic events.

Figure 1: this compound's core mechanism of androgen receptor inhibition.

Signaling Pathways of this compound-Induced Apoptosis

The inhibition of AR signaling by this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.

Regulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these opposing factions determines the cell's fate. While direct quantitative data on the Bax/Bcl-2 ratio in prostate cancer cells treated solely with this compound is limited in the available literature, a study on C6 glioma cells demonstrated that this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis.

Mitochondrial Dysfunction and Cytochrome c Release

The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, a process known as MOMP. This results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.

Caspase Activation Cascade

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7.

Execution of Apoptosis and PARP Cleavage

Activated effector caspases are responsible for the execution phase of apoptosis. They cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and membrane blebbing. One of the key substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Cleavage of PARP by caspase-3 renders it inactive, preventing DNA repair and further promoting cell death. While one study in 22Rv1 cells did not observe PARP cleavage with a combination of this compound and radiation, other evidence points to caspase-3 activation as a key step in this compound-induced apoptosis. For instance, in a Pten-deficient mouse model, this compound treatment resulted in a two-fold increase in cleaved caspase-3.

Figure 2: Signaling pathway of this compound-induced apoptosis.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Duration of Treatment | Reference |

| LNCaP | 0.103 | 4 days | |

| LNCaP | 0.130 | 5 days | |

| LNCaP | 11 | Not Specified | |

| 22Rv1 | 77 | Not Specified | |

| LNCaP1C3 | 101 | Not Specified | |

| C6 Glioma | ~10 | 48 hours |

Table 2: Apoptotic Effects of this compound in Preclinical Models

| Model | Parameter | Fold Change/Effect | Assay | Reference |

| Pten-deficient mouse model | Apoptotic Rate | 2-fold increase | Cleaved Caspase-3 IHC | |

| C6 Glioma Cells | Cleaved Caspase-3 | Upregulation | Immunofluorescence | |

| C6 Glioma Cells | Bax | Upregulation | Immunofluorescence | |

| C6 Glioma Cells | Bcl-2 | Downregulation | Immunofluorescence | |

| 22Rv1 Cells (with radiation) | Cleaved PARP | No change | Western Blot |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound-induced apoptosis.

Protocol 1: Western Blot for Bax and Bcl-2 Ratio

Objective: To determine the relative protein expression levels of Bax and Bcl-2 in prostate cancer cells treated with this compound.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

Densitometry software (e.g., ImageJ)

Procedure:

-

Cell Culture and Treatment: Seed prostate cancer cells and treat with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

-

Protein Extraction: Lyse the cells using ice-cold lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Densitometry Analysis: Quantify the band intensities for Bax, Bcl-2, and β-actin using densitometry software. Normalize the Bax and Bcl-2 band intensities to the β-actin intensity. Calculate the Bax/Bcl-2 ratio for each sample.

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

Objective: To quantify the activity of caspase-3 in this compound-treated prostate cancer cells.

Materials:

-

Prostate cancer cell lines

-

This compound

-

Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Induce apoptosis by treating prostate cancer cells with this compound. Include an untreated control group.

-

Cell Lysis: Pellet the cells and resuspend in chilled cell lysis buffer. Incubate on ice.

-

Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic extract.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add reaction buffer containing DTT to each well.

-

Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.

Protocol 3: PARP Cleavage Analysis by Western Blot

Objective: To detect the cleavage of PARP as an indicator of caspase-3 activation and apoptosis.

Procedure: Follow the general Western blot protocol as described in Protocol 1, with the following modifications:

-

Primary Antibody: Use a primary antibody that recognizes both full-length PARP (116 kDa) and the cleaved fragment (89 kDa).

-

Analysis: Look for the appearance of the 89 kDa cleaved PARP fragment in this compound-treated samples, which indicates caspase-3-mediated cleavage. Quantify the ratio of cleaved PARP to full-length PARP using densitometry.

Figure 3: General experimental workflow for Western blot analysis.

Conclusion

This compound effectively induces apoptosis in prostate cancer cells primarily through the intrinsic mitochondrial pathway, which is a direct consequence of its potent inhibition of the androgen receptor signaling axis. The key molecular events include the modulation of Bcl-2 family proteins to favor a pro-apoptotic state, leading to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade, culminating in the execution of programmed cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of this compound and to develop novel therapeutic strategies for prostate cancer. Further research is warranted to obtain more precise quantitative data on the modulation of all key apoptotic players in a wider range of prostate cancer models.

References

- 1. This compound radio-sensitisation of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]